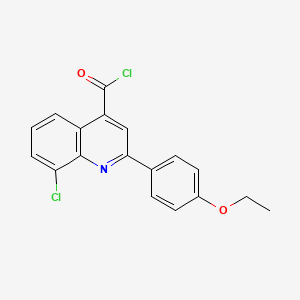

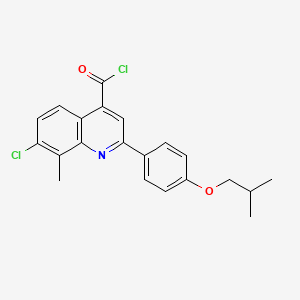

![molecular formula C15H11Cl3O3 B1420725 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride CAS No. 1160251-23-9](/img/structure/B1420725.png)

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride

Overview

Description

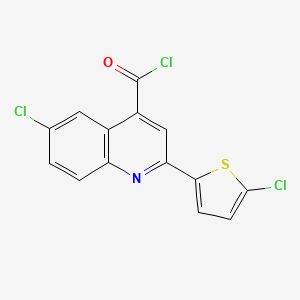

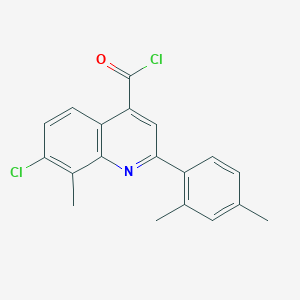

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is a chemical compound with the molecular formula C15H11Cl3O3 and a molecular weight of 345.61 . It is primarily used in research applications, particularly in the field of proteomics . This compound is characterized by the presence of a benzoyl chloride group, which makes it a valuable intermediate in organic synthesis.

Mechanism of Action

Target of action

Dichlorobenzyl alcohol is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections . It’s considered an active ingredient found in several marketed OTC products .

Mode of action

The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .

Result of action

Dichlorobenzyl alcohol is used for symptomatic relief of acute sore throat and postoperative sore throat .

Biochemical Analysis

Biochemical Properties

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as an alkylating agent in the synthesis of poly(ether ketone)s with pendant sulfonic acid groups . This compound’s interactions with enzymes and proteins often involve covalent bonding, leading to modifications in the biomolecules’ structure and function. These interactions can influence the activity of enzymes and the stability of proteins, making this compound a valuable tool in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to impact the growth of CHL/IU cells in dose determination tests . By altering gene expression and modulating signaling pathways, this compound can induce changes in cellular behavior, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been used in the preparation of 5,6-dichloro-2-(3,4-dichlorobenzylthio)benzimidazole, indicating its role in enzyme inhibition . Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on biological systems.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important factors in laboratory settings. Studies have shown that this compound can maintain its stability under specific conditions, but it may degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the need for careful monitoring of the compound’s stability during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for optimizing the use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it has been used in the synthesis of antifungal agents, indicating its involvement in metabolic pathways related to antimicrobial activity . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its role in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can influence its effectiveness and potential side effects. Understanding these transport mechanisms is vital for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall impact on cellular processes. Understanding the subcellular distribution of this compound is essential for elucidating its mechanisms of action and optimizing its use in research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride typically involves the reaction of 4-hydroxy-3-methoxybenzoic acid with 3,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride undergoes several types of chemical reactions, including:

Nucleophilic substitution: The benzoyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

Hydrolysis: In the presence of water, the compound can hydrolyze to form the corresponding carboxylic acid.

Esterification: It can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Hydrolysis: This reaction can be performed under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Esterification: Catalysts such as sulfuric acid or p-toluenesulfonic acid are used to facilitate the reaction.

Major Products Formed

Nucleophilic substitution: Various substituted benzoyl derivatives.

Hydrolysis: 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid.

Esterification: Esters of 4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid.

Scientific Research Applications

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is used in a variety of scientific research applications, including:

Proteomics: As a reagent for the modification of proteins and peptides.

Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry:

Comparison with Similar Compounds

Similar Compounds

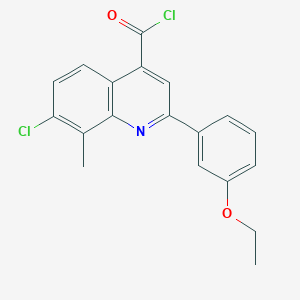

- 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride

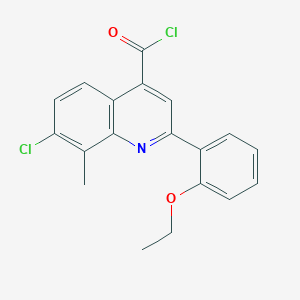

- 4-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride

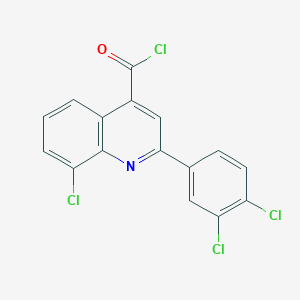

- 3,4-Dichlorobenzyl chloride

Uniqueness

4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride is unique due to the presence of both methoxy and benzoyl chloride groups, which confer distinct reactivity and potential applications in organic synthesis and research. Its structural analogs, such as 4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzoyl chloride, differ in the substituents on the benzene ring, leading to variations in their chemical properties and reactivity.

Properties

IUPAC Name |

4-[(3,4-dichlorophenyl)methoxy]-3-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl3O3/c1-20-14-7-10(15(18)19)3-5-13(14)21-8-9-2-4-11(16)12(17)6-9/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIPLGWGEUSLEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.